1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
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Overview
Description
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone is a useful research compound. Its molecular formula is C25H27N7O3 and its molecular weight is 473.537. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with triazole and pyrimidine moieties have been synthesized for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showing good or moderate activities against microorganisms, indicating the potential utility of such compounds in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antihypertensive Agents
Compounds containing triazolopyrimidine structures have been explored for their antihypertensive properties. Bayomi et al. (1999) prepared a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, showing promising antihypertensive activity, suggesting the relevance of such structures in the development of new antihypertensive drugs (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Synthesis of Heterocycles for Biological Application
Derivatives of triazolo[1,5-a]pyrimidine and related heterocycles have been synthesized with potential biological activities. Abdelriheem et al. (2017) developed an effective synthesis convention for pyrazolo[1,5-a]pyrimidines and related compounds, highlighting the pharmaceutical interest due to their antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).
PET Tracers for Imaging
Compounds with complex heterocyclic systems, including the triazolopyrimidine moiety, have been synthesized for use as PET tracers in imaging cerebral adenosine A2A receptors, indicating the utility of these compounds in diagnostic applications (Zhou et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines
Mode of Action
It has been observed that similar compounds can inhibit cell cycle progression and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and trigger programmed cell death.
Biochemical Pathways
Related compounds have been shown to induce caspase-3 activation and suppress nf-κb and il-6 activation . These findings suggest that the compound may affect apoptosis and inflammation-related pathways.
Result of Action
The compound has shown promising cytotoxicity against tested cancer cell lines . It has been observed to inhibit cell cycle progression, induce apoptosis in cancer cells , and display tumoricidal effects in in vivo cancer models .
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-10-6-19(7-11-20)32-25-23(28-29-32)24(26-17-27-25)31-14-12-30(13-15-31)22(33)16-35-21-8-4-18(2)5-9-21/h4-11,17H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYWFHDPVJUDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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